An In-Depth Technical Guide to 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 17228-97-6)
An In-Depth Technical Guide to 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 17228-97-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical application for researchers in the field.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic scaffold in numerous pharmacologically active compounds.[1] Its unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications. The incorporation of a nitrophenyl group and a carboxylic acid moiety at positions 2 and 4, respectively, of the thiazole ring in the title compound, 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid, suggests a potential for significant biological activity. This guide serves to elucidate the chemical and biological properties of this specific molecule.
Chemical Identity and Properties
A clear identification of the compound is crucial for any scientific investigation.
| Property | Value |
| Chemical Name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid |
| CAS Number | 17228-97-6 |
| Molecular Formula | C₁₀H₆N₂O₄S |
| Molecular Weight | 250.23 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[O-] |
| InChIKey | UKKGDCGESAFSJY-UHFFFAOYSA-N |
| Appearance | Expected to be a solid |
Synthesis and Mechanism
The primary route for the synthesis of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid involves a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings, involving the condensation of an α-haloketone with a thioamide.[1][2]
Reaction: 4-Nitrothiobenzamide + Ethyl bromopyruvate → Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
Caption: Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol:
-
Dissolve 4-nitrothiobenzamide in a suitable solvent such as ethanol.
-
Add an equimolar amount of ethyl bromopyruvate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate (CAS No: 78979-64-3), will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the condensation and cyclization steps, leading to a higher yield of the desired product in a shorter time frame.[3]
-
TLC Monitoring: TLC is a crucial technique to track the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize side product formation.
Step 2: Hydrolysis of the Ethyl Ester
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.[4][5]
Reaction: Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate + NaOH/H₂O → 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid
Caption: Workflow for Ester Hydrolysis.
Experimental Protocol:
-
Suspend ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully dissolved and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to a pH of approximately 3 using a dilute solution of hydrochloric acid.
-
The desired carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water to remove any inorganic salts, and dry to obtain 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid.[5]
Causality of Experimental Choices:
-
Basic Hydrolysis: Saponification using a strong base like NaOH is an efficient method for cleaving the ester bond. The resulting carboxylate salt is soluble in the aqueous medium.
-
Acidification: The addition of a strong acid protonates the carboxylate anion, causing the neutral carboxylic acid to precipitate from the solution due to its lower solubility in water.
Spectroscopic Characterization
The structure of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad due to hydrogen bonding |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong and sharp |
| C=N (Thiazole) | ~1620 | Medium intensity |
| N-O (Nitro group) | 1550 - 1475 (asymmetric) | Strong |
| 1360 - 1290 (symmetric) | Strong | |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium to strong |
Note: The presence of the nitro group and the aromatic rings will also contribute to the fingerprint region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[7]
-
Aromatic Protons (Nitrophenyl group): Two doublets are expected in the aromatic region (7-9 ppm), corresponding to the ortho and meta protons relative to the nitro group.
-
Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring is expected, likely in the region of 8-9 ppm.
¹³C NMR:
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-185 ppm.[8]
-
Thiazole Ring Carbons: The carbons of the thiazole ring will have distinct chemical shifts, with the C2 carbon (attached to the nitrophenyl group) being the most downfield.
-
Nitrophenyl Group Carbons: The aromatic carbons will appear in the typical range of 120-150 ppm, with the carbon bearing the nitro group being the most deshielded.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for C₁₀H₆N₂O₄S would be observed at m/z 250.23.
Potential Applications in Drug Development
Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial Activity
Thiazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[3][9] The presence of the nitroaromatic group in 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid is a key feature, as nitro compounds are known to have antimicrobial effects. Further screening of this compound against a panel of pathogenic bacteria and fungi is warranted to determine its specific activity and potential as a novel antimicrobial agent.
Anticancer Activity
Numerous thiazole derivatives have been investigated for their anticancer properties.[10][11] They can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The structural features of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid make it a candidate for evaluation in anticancer assays against various cancer cell lines.
Caption: Potential Biological Activities of the Title Compound.
Conclusion and Future Directions
2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid is a synthetically accessible compound with significant potential for further investigation in the field of drug discovery. This guide has outlined its synthesis, characterization, and potential biological applications. Future research should focus on the detailed evaluation of its antimicrobial and anticancer activities, including mechanism of action studies, to fully elucidate its therapeutic potential. The development of derivatives and structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective drug candidates.
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